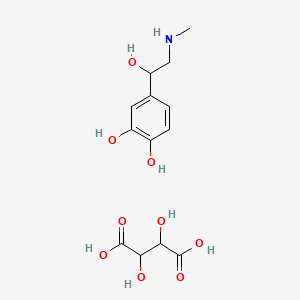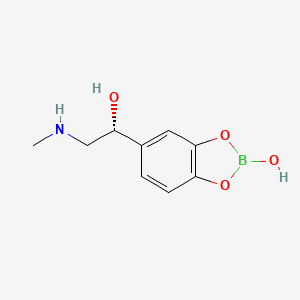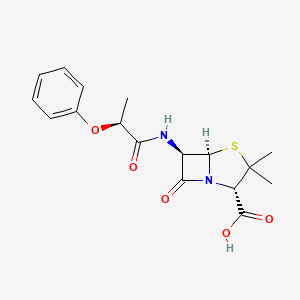
グラフェニン
概要
説明
グラフェニンは、主に鎮痛作用を有する非ステロイド系抗炎症薬(NSAID)であり、疼痛の緩和に使用されていました。 これはアントラニル酸誘導体であり、アナフィラキシーや急性腎不全などの重篤な副作用のリスクのため、市場から撤退されました .
科学的研究の応用
Chemistry: Used as a model compound in studies involving quinoline derivatives.
Biology: Investigated for its effects on cellular pathways and its potential as a tool in biochemical assays.
Medicine: Explored for its analgesic properties and potential therapeutic applications despite its withdrawal from the market.
Industry: Utilized in the development of new NSAIDs and related compounds.
作用機序
グラフェニンは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ(COX)酵素を阻害することで作用します。プロスタグランジンは、炎症や疼痛の媒介物質です。 COX酵素を阻害することで、グラフェニンはプロスタグランジンの産生を抑制し、疼痛と炎症を軽減します .
生化学分析
Biochemical Properties
Glafenine plays a significant role in biochemical reactions, particularly in the liver. It undergoes bioactivation by human liver microsomes and peroxidases, leading to the formation of electrophilic iminoquinone species and glutathione (GSH) conjugates . The primary enzymes involved in this process are cytochrome P450 enzymes, including CYP3A4, CYP2C19, and CYP2D6 . These enzymes catalyze the hydroxylation of Glafenine, followed by further oxidation to form reactive intermediates that conjugate with GSH.
Cellular Effects
Glafenine has been shown to induce cellular stress responses, particularly in the intestinal epithelium. In zebrafish models, Glafenine treatment resulted in endoplasmic reticulum and mitochondrial stress, disrupted intestinal architecture, and accumulation of apoptotic cells . These effects are mediated through the unfolded protein response (UPR) pathway, with specific involvement of the ATF6-dependent UPR . Additionally, Glafenine influences cell signaling pathways and gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, Glafenine exerts its effects through binding interactions with biomolecules and enzyme inhibition. The bioactivation of Glafenine by cytochrome P450 enzymes leads to the formation of reactive intermediates that can bind to cellular proteins, causing toxicity . This binding can result in enzyme inhibition or activation, as well as changes in gene expression. The formation of GSH conjugates is a key detoxification mechanism to mitigate the harmful effects of these reactive intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glafenine change over time. Studies have shown that Glafenine-induced intestinal injury in zebrafish can be ameliorated by μ-opioid signaling, which enhances ATF6-dependent cellular stress responses . The stability and degradation of Glafenine, as well as its long-term effects on cellular function, are important factors to consider in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Glafenine vary with different dosages in animal models. At therapeutic doses, Glafenine provides analgesic effects, but at higher doses, it can cause severe liver toxicity and anaphylaxis . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
Glafenine is involved in several metabolic pathways, primarily in the liver. The bioactivation of Glafenine by cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which are further oxidized to form reactive intermediates . These intermediates can conjugate with GSH, forming GSH adducts that are excreted from the body. The involvement of peroxidases, such as horseradish peroxidase and myeloperoxidase, in the bioactivation process has also been demonstrated .
Subcellular Localization
The subcellular localization of Glafenine is influenced by targeting signals and post-translational modifications. These factors direct Glafenine to specific compartments or organelles, where it can exert its effects. The localization of Glafenine within the endoplasmic reticulum and mitochondria is particularly important for its role in inducing cellular stress responses and influencing cellular metabolism .
準備方法
合成経路と反応条件
グラフェニンの合成には、2,3-ジヒドロキシプロピルアントラニレートと7-クロロ-4-キノリンアミンの反応が含まれます。この反応は、通常、目的の生成物の形成を確実にするために、制御された条件下で行われます。 このプロセスには、エステル化反応やアミノ化反応などのいくつかのステップが含まれます .
工業的生産方法
グラフェニンの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度試薬の使用と厳しい品質管理対策が含まれており、最終製品の一貫性と安全性確保が図られます。 この生産プロセスには、再結晶などの精製ステップも含まれており、グラフェニンを純粋な形で得ることが可能となります .
化学反応の分析
反応の種類
グラフェニンは、以下の化学反応を含む、さまざまな化学反応を起こします。
酸化: グラフェニンは、キノリン誘導体を形成するように酸化することができます。
還元: 還元反応により、グラフェニンを対応するアミン誘導体に転換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノリン誘導体。
還元: アミン誘導体。
置換: さまざまな置換キノリン化合物.
科学研究における用途
化学: キノリン誘導体に関する研究において、モデル化合物として使用されます。
生物学: 細胞経路に対する影響と、生化学アッセイにおけるツールとしての可能性が研究されています。
医学: 市場からの撤退にもかかわらず、鎮痛作用と潜在的な治療用途について研究されています。
類似化合物との比較
類似化合物
フロクタフェニン: 鎮痛作用は類似していますが、安全性プロファイルが異なる別のNSAID。
アセチルサリチル酸:
イブプロフェン: 作用機序が類似している、広く使用されているNSAID
グラフェニンの独自性
グラフェニンは、7-クロロ-4-キノリンアミン部分を包含する特定の化学構造により、独特です。 この構造は、独自の薬理学的特性と、生体標的との特定の相互作用に貢献しています .
特性
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOFUCIGLDBNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048546 | |
| Record name | Glafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3820-67-5 | |
| Record name | Glafenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3820-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glafenine [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003820675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glafenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glafenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glafenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLAFENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46HL4I09AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of glafenine?
A1: While glafenine's precise analgesic mechanism remains unclear, research suggests it might involve the inhibition of prostaglandin biosynthesis. [] This inhibition appears to be more closely linked to its analgesic effects than its anti-inflammatory properties. []
Q2: Does glafenine influence μ-opioid receptor (MOR) signaling?
A2: Interestingly, research suggests a potential link between glafenine and MOR signaling. The MOR agonist DALDA was found to protect against glafenine-induced intestinal injury in zebrafish. [] This protective effect is attributed to DALDA's ability to restore ATF6-dependent UPR, counteracting the disruption caused by glafenine. []
Q3: What is the molecular formula and weight of glafenine?
A3: Glafenine has the molecular formula C18H19ClN2O4 and a molecular weight of 374.82 g/mol. You can find structural information in the papers cited, especially those discussing its metabolism and derivatives.
Q4: Which spectroscopic techniques are helpful in characterizing glafenine and its metabolites?
A4: Infrared spectrophotometry plays a crucial role in identifying glafenine and its metabolites in various contexts. Researchers have successfully utilized this technique to detect glafenine metabolites in urinary calculi [] and to analyze the composition of renal stones. [, ]
Q5: Are there known material compatibility or catalytic applications of glafenine?
A5: The provided research primarily focuses on glafenine's pharmacological properties and interactions within biological systems. There is limited information regarding its material compatibility or catalytic applications.
Q6: Have computational chemistry techniques been applied to glafenine research?
A6: The provided research does not extensively cover computational studies on glafenine. One study explored the development of novel benzopyran-4-one derivatives with potential analgesic and anti-inflammatory activities, highlighting the role of structural modifications in influencing pharmacological properties. []
Q7: What is known about the structure-activity relationship (SAR) of glafenine and its analogues?
A7: Research on glafenine analogues indicates that structural modifications can significantly impact their pharmacological activities. For instance, certain benzopyran-4-one derivatives exhibited greater potency than glafenine in analgesic and anti-inflammatory assays. [] This highlights the potential for developing glafenine analogues with improved therapeutic profiles.
Q8: What are the challenges in formulating glafenine for improved stability or bioavailability?
A8: While the research doesn't explicitly address formulation challenges for glafenine, it does emphasize the importance of considering dosage adjustments for patients with cirrhosis due to altered pharmacokinetics. [] This suggests that formulation strategies might be relevant for optimizing glafenine's therapeutic use.
Q9: What is the known environmental impact or degradation pathway of glafenine?
A9: The provided research does not delve into the environmental impact or degradation of glafenine. Further investigation is needed to assess its potential ecological effects.
Q10: How is glafenine absorbed, distributed, metabolized, and excreted (ADME) in the body?
A10: Glafenine undergoes significant first-pass metabolism in the liver, leading to the formation of its primary active metabolite, glafenic acid. [] Cirrhosis significantly affects glafenine's pharmacokinetics, delaying absorption, reducing first-pass metabolism, and prolonging the elimination half-life. []
Q11: Does glafenine interact with drug transporters or metabolizing enzymes?
A11: Yes, research demonstrates that glafenine interacts with multidrug resistance-associated protein 4 (MRP4), a transporter involved in drug efflux. [] Furthermore, glafenine inhibits organic anion transporters (OAT1 and OAT3), which play a crucial role in renal drug secretion. [] This highlights the importance of considering potential drug-drug interactions involving glafenine.
Q12: Does glafenine induce or inhibit drug-metabolizing enzymes?
A12: The provided research does not offer conclusive evidence regarding glafenine's effects on drug-metabolizing enzyme induction or inhibition. Further studies are needed to elucidate these aspects fully.
Q13: What in vitro models have been used to investigate the effects of glafenine?
A13: Researchers have utilized various in vitro models to study glafenine's effects. One study employed human embryonic kidney cells (HEK293) transfected with organic anion transporters (OAT1 and OAT3) to investigate the inhibitory effects of glafenine on these transporters. [] This approach provides insights into glafenine's potential for drug-drug interactions at the renal level.
Q14: What in vivo models have been employed in glafenine research?
A14: Animal models, particularly rodents, have been instrumental in investigating glafenine's analgesic and toxicological properties. For instance, studies in rats have demonstrated that glafenine, at high doses, can induce transient nephritis, adrenal hypertrophy, and changes in blood urea levels. []
Q15: What are the primary safety concerns associated with glafenine use?
A15: Glafenine has been linked to severe liver toxicity and a high incidence of anaphylaxis, ultimately leading to its withdrawal from the market in numerous countries. [, , , ] These serious adverse effects highlight the importance of careful consideration of the risks and benefits before prescribing glafenine.
Q16: What are the potential mechanisms underlying glafenine-induced liver toxicity?
A16: While the exact mechanisms of glafenine-induced liver toxicity are not fully elucidated, bioactivation of the drug is thought to play a role. [, ] Cytochrome P450 enzymes in the liver can metabolize glafenine into reactive metabolites, such as iminoquinone species. [, ] These reactive metabolites are capable of binding to cellular proteins, potentially triggering immune responses and causing liver damage. [, ]
Q17: What is the relationship between glafenine and renal toxicity?
A17: Glafenine has been associated with acute renal failure, often characterized by the formation of intratubular precipitates. [, ] The metabolites of glafenine, both free and conjugated, are believed to be involved in the development of these renal precipitates. [] The risk of renal toxicity is likely dose-dependent and might be exacerbated in individuals with pre-existing renal impairment. [, ]
Q18: What is the nature of glafenine-induced renal stones, and how are they diagnosed?
A18: Glafenine can contribute to the formation of drug-induced renal stones, particularly in the presence of urinary tract infections. [, , , ] These stones are typically radiolucent, meaning they are not easily visible on standard X-rays. [] Infrared spectrophotometry is a valuable tool for diagnosing glafenine-induced stones, allowing for the identification of glafenic acid within the stone's composition. [, , , ]
Q19: Can glafenine trigger immunological responses?
A19: Yes, glafenine is known to induce hypersensitivity reactions, including potentially life-threatening anaphylaxis. [, , , ] The mechanisms behind these reactions are likely immunological, potentially involving IgE-mediated hypersensitivity. [, ] Cross-reactivity with other anthranilic acid derivatives, such as mefenamic acid, has also been observed. []
Q20: What is known about glafenine's biocompatibility and biodegradability?
A20: The provided research predominantly focuses on glafenine's pharmacological and toxicological aspects. Information regarding its biocompatibility and biodegradability is limited and requires further investigation.
Q21: What analytical methods are commonly employed for glafenine quantification?
A21: Several analytical techniques have been used to quantify glafenine in biological samples and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used method, enabling the simultaneous determination of glafenine and its metabolites, such as glafenic acid. [, ] Other methods include fluorescence spectroscopy [] and kinetic spectrophotometry. []
Q22: How is quality control ensured during glafenine's development and manufacturing?
A22: While specific quality control measures for glafenine are not detailed in the research provided, it's essential to follow strict pharmaceutical good manufacturing practices (GMP) throughout its development, manufacturing, and distribution. This includes rigorous analytical method validation [] to ensure the accuracy, precision, and specificity of measurements. []
Q23: What led to the withdrawal of glafenine from certain markets?
A23: Glafenine was withdrawn from the market in several countries due to reports of severe adverse effects, primarily hepatotoxicity and a high incidence of anaphylactic reactions. [, , , ] These safety concerns outweighed its analgesic benefits, leading to its restricted use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)

![(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671514.png)
